Defined (S)-Stereochemistry for Chiral Peptide Synthesis vs. Racemic 3-(2-Thienyl)-DL-alanine
The primary differentiation from the nearest commercial analog, 3-(2-thienyl)-DL-alanine (CAS 2021-58-1), is the absolute stereochemistry. AC-beta-(2-THIENYL)-ALA-OH is the single (S)-enantiomer, as indicated by its SMILES notation [C@H](CC1=CC=CS1)(C(O)=O)NC(=O)C . In contrast, the DL-alanine analog is sold as a racemic mixture in its unprotected free-base form . A direct comparison of synthesis outcomes is not available, but procurement of the pure (S)-enantiomer is essential for applications where the chiral center dictates biological activity, such as in the synthesis of oxytocin analogues where the stereochemistry of the β-(2-thienyl)alanine residue at position 9 directly modulates antagonist or agonist behavior [1].
| Evidence Dimension | Stereochemical Configuration and Protected State |
|---|---|
| Target Compound Data | Single (S)-enantiomer, N-acetyl protected; MW: 213.25 g/mol; SMILES: [C@H](CC1=CC=CS1)(C(O)=O)NC(=O)C |
| Comparator Or Baseline | 3-(2-Thienyl)-DL-alanine: Racemic mixture, unprotected; MW: 171.22 g/mol; SMILES: NC(Cc1cccs1)C(O)=O |
| Quantified Difference | The target is a single, higher molecular weight, N-acetyl-protected enantiomer vs. a racemic, unprotected analog. The specific optical rotation for the target is not consistently reported. |
| Conditions | Product specification comparison based on vendor datasheets and chemical structure analysis. |
Why This Matters
Procuring the defined (S)-enantiomer is non-negotiable for obtaining reproducible biological results in SAR studies, as the (R)-enantiomer can have vastly different or even opposing activities.
- [1] All Journals. (n.d.). Oxytocin Analogues Modified at Position 9. Retrieved from https://www.alljournals.cn/relate_search.aspx?pcid=90BA3D13E7F3BC869AC96FB3DA594E3FE34FBF7B8BC0E591&aid=A6C57EC331370CD1615A19B0ACED7CB9 View Source
